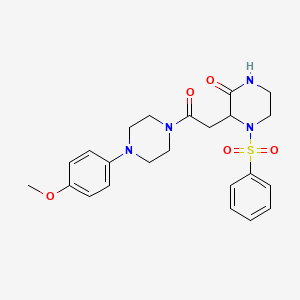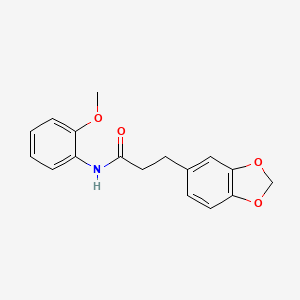![molecular formula C20H25N3O4S B4480650 N-[2-METHOXY-5-({[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B4480650.png)
N-[2-METHOXY-5-({[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE
Overview
Description
N-[2-METHOXY-5-({[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-METHOXY-5-({[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the sulfamoyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-5-({[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfamoyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Methoxy-Substituted Aromatics: Compounds such as anisole (methoxybenzene) have similar methoxy substitution on an aromatic ring.
Sulfamoyl-Substituted Compounds: Sulfamethoxazole is an example of a compound with a sulfamoyl group.
Uniqueness: N-[2-METHOXY-5-({[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to the combination of these functional groups in a single molecule, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-methoxy-5-[(4-pyrrolidin-1-ylphenyl)methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15(24)22-19-13-18(9-10-20(19)27-2)28(25,26)21-14-16-5-7-17(8-6-16)23-11-3-4-12-23/h5-10,13,21H,3-4,11-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFNTXGLCIVMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4480583.png)
![4-{2-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanethioyl}morpholine](/img/structure/B4480595.png)
![1-(dimethylsulfamoyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B4480605.png)
![N,N-diethyl-1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxamide](/img/structure/B4480608.png)
![5-(4-bromophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4480611.png)
![2-[(3-methoxyphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4480612.png)

![methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenylalaninate](/img/structure/B4480623.png)
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4480627.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B4480629.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4480634.png)

![N-(2-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4480654.png)
![3,6-dimethyl-1,4-diphenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B4480659.png)
